![molecular formula C9H11N3O B2506153 2-Amino-6,7,8,9-tétrahydro-5H-cyclohepta[d]pyrimidin-5-one CAS No. 1017589-95-5](/img/structure/B2506153.png)
2-Amino-6,7,8,9-tétrahydro-5H-cyclohepta[d]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one is a heterocyclic compound with the molecular formula C9H11N3O. This compound is characterized by a seven-membered ring fused to a pyrimidine ring, with an amino group at the 2-position and a keto group at the 5-position. It has a molecular weight of 177.21 g/mol .
Applications De Recherche Scientifique
2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The specific steps and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. The process generally requires precise control of reaction parameters such as temperature, pressure, and pH, as well as the use of catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Mécanisme D'action
The mechanism of action of 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a receptor antagonist, blocking the activity of certain receptors involved in pain and inflammation pathways. This interaction can modulate various cellular processes and pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-one: Similar structure but with a keto group at the 4-position instead of the 5-position.
Uniqueness
2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a receptor antagonist and its potential therapeutic applications set it apart from similar compounds .
Propriétés
IUPAC Name |
2-amino-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-9-11-5-6-7(12-9)3-1-2-4-8(6)13/h5H,1-4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNQOIMIZYDMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CN=C(N=C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
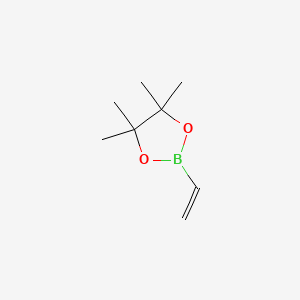
![tert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)
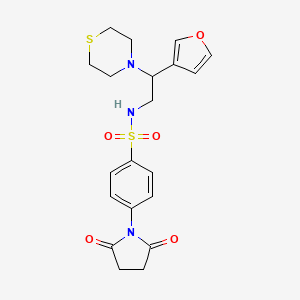
![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)
![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)
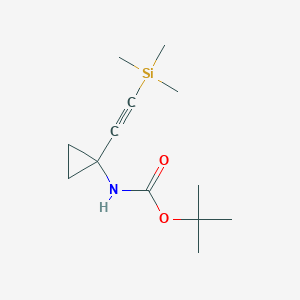
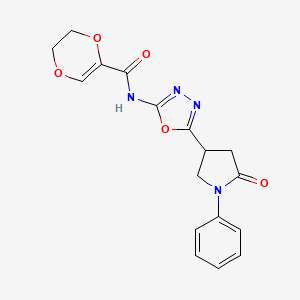
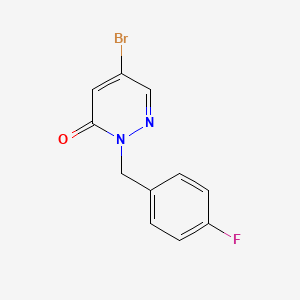
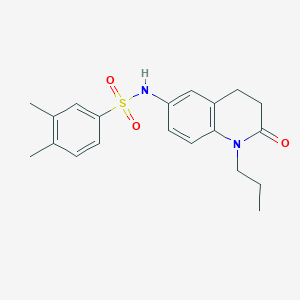
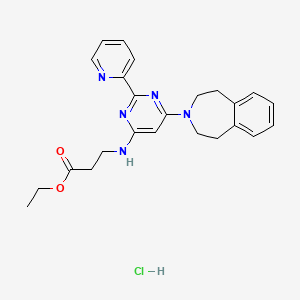

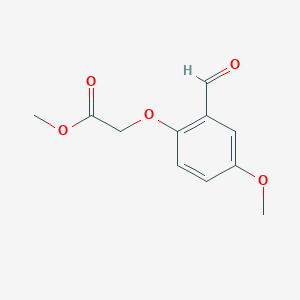
![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)
